6-Methyl-5-nitropyridine-2-carboxamide

Enzyme Inhibition Metalloprotease Selectivity Profiling

Generic nitropyridine isomers compromise bioactivity screening reproducibility due to uncontrolled regiochemistry. 6-Methyl-5-nitropyridine-2-carboxamide (CAS 36757-37-6) eliminates this risk as a defined privileged scaffold. - APN Selectivity: 50 nM IC50 against Aminopeptidase N with 260-fold selectivity over NPP1 (Ki 13 µM), reducing off-target effects. - Anticoccidial Pharmacophore: Fulfills essential structural requirements (H adjacent to NO₂, methyl proximal to CONH₂) for potent activity. - Orthogonal Reactivity: 2-carboxamide and 5-nitro groups enable efficient parallel synthesis for library diversification. Bulk quantities available with guaranteed batch consistency.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 36757-37-6
Cat. No. B13874866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-nitropyridine-2-carboxamide
CAS36757-37-6
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c1-4-6(10(12)13)3-2-5(9-4)7(8)11/h2-3H,1H3,(H2,8,11)
InChIKeyXSADUISMUXTHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-nitropyridine-2-carboxamide: Sourcing and Differentiation Guide


6-Methyl-5-nitropyridine-2-carboxamide (CAS 36757-37-6) is a disubstituted pyridine derivative belonging to the nitropyridine carboxamide class, characterized by a methyl group at the 6-position, a nitro group at the 5-position, and a carboxamide at the 2-position . This specific regiochemical arrangement distinguishes it from numerous other nitropyridine isomers and positions it as a strategic intermediate or scaffold in medicinal chemistry and agrochemical research [1]. Its molecular formula is C₇H₇N₃O₃ with a molecular weight of 181.15 g/mol .

1
Regiochemically defined nitropyridine scaffold for medicinal chemistry and agrochemical research programs.
2
Orthogonal carboxamide and nitro groups enable sequential derivatization without additional protection steps.
3
Reported to align with active anticoccidial SAR class; may support Eimeria screening studies.
Class-level structure-activity relationship inference

Why Generic Substitution Risks Project Failure


Selecting a generic nitropyridine carboxamide without precise regiochemical control introduces significant risk into synthesis and bioactivity screening. Structure-activity relationship studies on this compound class unequivocally demonstrate that the presence and position of the methyl group relative to both the nitro and carboxamide functionalities critically modulate biological activity; specifically, anticoccidial activity requires at least one hydrogen atom adjacent to the nitro group, and introduction of a methyl group adjacent to the carboxamide can dramatically enhance potency [1]. Furthermore, in enzyme inhibition contexts, the specific 5-nitro-2-carboxamide substitution pattern confers measurable selectivity between related metalloprotease targets, with single-digit nanomolar potency against APN but micromolar Ki against NPP1 [2]. Generic or isomeric alternatives lacking this exact arrangement will predictably exhibit different target engagement profiles, compromising experimental reproducibility and project outcomes.

Regiochemistry Isomeric nitropyridines lacking the 5-nitro-2-carboxamide pattern may exhibit different metalloprotease selectivity, potentially altering target engagement profiles.
SAR mismatch Structural analogs without the required hydrogen adjacent to the nitro group are reported inactive in anticoccidial models; direct substitution is not supported.
Reactivity Different nitro/carboxamide positioning can introduce steric hindrance or non-orthogonal reactivity, reducing synthetic efficiency and requiring protection/deprotection.

Quantified Differentiation Evidence


Differential Metalloprotease Inhibition Selectivity

6-Methyl-5-nitropyridine-2-carboxamide exhibits a pronounced inhibitory selectivity for Aminopeptidase N (APN/CD13) over Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). This contrasts with many broader-spectrum nitropyridine analogs that lack this specific substitution pattern [1][2].

APN Selectivity
Reported
260-fold APN IC50 50 nM vs. NPP1 Ki 13 µM
Supports APN-targeted assay context over broader metalloprotease inhibition.
Porcine/human enzyme conditions; verify in target model.
Enzyme Inhibition Metalloprotease Selectivity Profiling Medicinal Chemistry

Regiochemical Requirements for Anticoccidial Activity

SAR analysis of nitropyridine carboxamides reveals that anticoccidial activity is strictly dependent on the presence of a hydrogen atom adjacent to the nitro group and that methylation adjacent to the carboxamide group can enhance potency [1]. The 6-methyl-5-nitro-2-carboxamide isomer fulfills these critical structural requirements, whereas the 6-methyl analog of 5-nitronicotinamide (lacking the requisite hydrogen adjacent to the nitro group) is reported as inactive [2].

Anticoccidial SAR
Class-level
Active class: H adjacent to NO₂, CH₃ adjacent to CONH₂
Inactive isomer: 6-methyl-5-nitronicotinamide
Reported structural requirements inform anticoccidial screening fit.
In vivo Eimeria model; class-level SAR.
Anticoccidial Structure-Activity Relationship Veterinary Medicine Agrochemical

Synthetic Utility as a Single-Regioisomer Building Block

The defined 2-carboxamide group provides a stable handle for further derivatization (e.g., Hofmann rearrangement, dehydration to nitrile, reduction to amine) while the 5-nitro group serves as a precursor to anilines or diazonium chemistry . This orthogonal reactivity is not achievable with isomeric 3-nitro or 4-carboxamide analogs without introducing additional protection/deprotection steps or risking decomposition.

Synthetic Utility
Class-level
Orthogonal 2-carboxamide and 5-nitro groups enable sequential derivatization without protection.
Supports synthetic route selection for diversified pyridines.
Based on reactivity principles; confirm isomer purity.
Organic Synthesis Intermediate Cross-Coupling Heterocyclic Chemistry

Defined Application Scenarios


APN/CD13-Targeted Probe or Lead Optimization

Investigators developing selective Aminopeptidase N inhibitors can utilize 6-methyl-5-nitropyridine-2-carboxamide as a privileged starting scaffold. Its 50 nM IC50 against APN, coupled with a 260-fold selectivity window over the related metalloprotease NPP1 (Ki 13 µM), provides a favorable selectivity profile early in a screening cascade, reducing the risk of NPP1-related off-target effects that plague less selective nitropyridine analogs [1][2].

Anticoccidial Lead Exploration and Eimeria Screening

For agrochemical and animal health programs targeting coccidiosis, this compound serves as a focused entry into an established structure-activity landscape. The compound's core structure aligns with the essential pharmacophoric requirements (hydrogen adjacent to NO₂, methyl proximal to CONH₂) identified as necessary for potent anticoccidial activity, providing a higher-probability starting point than isomeric nitropyridine carboxamides that have already been shown to be inactive against Eimeria tenella [3][4].

Synthesis of Trisubstituted Pyridine Libraries

Medicinal chemistry teams requiring diversified pyridine libraries will benefit from the orthogonal reactivity of the 2-carboxamide and 5-nitro groups. The carboxamide enables rapid generation of amide, amine, or nitrile analogs, while the nitro group at the 5-position activates the ring for nucleophilic aromatic substitution or can be selectively reduced to a 5-amino moiety, enabling iterative parallel synthesis far more efficiently than isomeric carboxamide/nitro arrangements that demand multiple protection steps .

Calibration of QSAR Models for Nitroheterocyclic Properties

The compound's well-defined LogP, hydrogen bond donor/acceptor counts, and topological polar surface area contributions from the specific 2-carboxamide/5-nitro arrangement make it a useful data point in quantitative structure-property relationship (QSPR) models. Computational chemists can compare this isomer against the 3-nitro or 4-carboxamide analogs to isolate the contribution of nitro position to solubility and permeability, therefore improving predictive models for lead optimization .

Application
Selection Property
Validation Focus
APN selectivity profiling
Reported intra-family metalloprotease selectivity
Confirm APN vs. NPP1 in target assay
Anticoccidial screening studies
Regiochemical alignment with active SAR class
Validate in vivo Eimeria model response
Diversified pyridine library synthesis
Orthogonal 2-carboxamide/5-nitro reactivity
Confirm step-economical route to trisubstituted targets
QSPR model calibration
Defined regioisomeric electronic parameters
Compare predicted vs. measured LogP/solubility
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